N-Desmethyl Netupitant

Description

Properties

IUPAC Name |

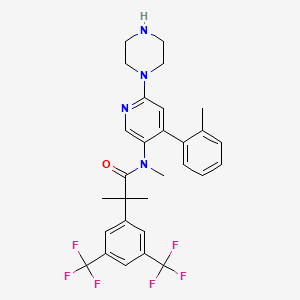

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVSDBHUBFLSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290296-72-9 | |

| Record name | RO-0681133 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-0681133 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4FE9RD2SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N-Desmethyl Netupitant

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Netupitant, also known as M1, is the principal and pharmacologically active metabolite of Netupitant, a highly selective neurokinin-1 (NK1) receptor antagonist. This technical guide delineates the mechanism of action of this compound, focusing on its interaction with the NK1 receptor and the subsequent modulation of downstream signaling pathways. This document provides a comprehensive overview of its metabolic generation, pharmacokinetic profile, and pharmacological activity, supported by synthesized experimental protocols and data presented in a structured format for clarity and comparative analysis. Visual diagrams generated using DOT language are included to illustrate key pathways and experimental workflows.

Introduction

Netupitant is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), exerting its antiemetic effects through the potent and selective antagonism of the NK1 receptor.[1] Upon oral administration, Netupitant undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[2][3] Among these, this compound (M1) is a major circulating metabolite that retains pharmacological activity at the NK1 receptor.[2] Understanding the mechanism of action of this key metabolite is crucial for a comprehensive appreciation of the sustained clinical efficacy of Netupitant.

Metabolism of Netupitant to this compound

Netupitant is metabolized in the liver to three primary active metabolites: this compound (M1), Netupitant N-oxide (M2), and Hydroxy-methyl Netupitant (M3).[2][3] The formation of this compound involves the removal of a methyl group from the piperazine moiety of the parent compound, a reaction catalyzed predominantly by CYP3A4, with minor contributions from CYP2C9 and CYP2D6.[2]

Pharmacokinetic Profile

Following oral administration of Netupitant, this compound and the other major metabolites are readily detected in plasma.[4] The pharmacokinetic parameters of Netupitant and its metabolites are summarized in the table below.

| Parameter | Netupitant | This compound (M1) | Netupitant N-oxide (M2) | Hydroxy-methyl Netupitant (M3) |

| Tmax (h) | ~5 | - | - | - |

| Plasma Protein Binding | >99.5% | >97% | >97% | >97% |

| Metabolite-to-Parent AUC Ratio | - | 29% | 14% | 33% |

| Data compiled from multiple sources.[2][5] |

Mechanism of Action at the NK1 Receptor

Binding to the NK1 Receptor

This compound, like its parent compound, is a selective antagonist of the NK1 receptor.[5] It competitively binds to the receptor, thereby preventing the binding of the endogenous ligand, Substance P.[1] While specific quantitative binding affinity data (Ki or IC50 values) for this compound are not publicly available, preclinical studies have characterized it as being less potent than Netupitant and the M3 metabolite.[6]

Inhibition of Substance P-Induced Signaling

The binding of Substance P to the NK1 receptor activates the Gq/11 G-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in the transmission of emetic signals. This compound, by blocking the binding of Substance P, inhibits this entire downstream signaling pathway.

Pharmacological Activity

The pharmacological activity of this compound has been demonstrated in preclinical models, although with less potency compared to the parent drug. The table below summarizes the known pharmacological characteristics of Netupitant and its metabolites.

| Compound | NK1 Receptor Binding Affinity (Ki/IC50) | Functional Antagonist Potency (pA2/IC50) |

| Netupitant | Ki: ~1 nM | pA2: ~8.9 |

| This compound (M1) | Data not publicly available (less potent than Netupitant) | Data not publicly available |

| Netupitant N-oxide (M2) | Data not publicly available (less potent than Netupitant) | Data not publicly available |

| Hydroxy-methyl Netupitant (M3) | Data not publicly available (equipotent to Netupitant) | Data not publicly available |

| Data compiled from multiple sources and preclinical data on file with the manufacturer.[6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of NK1 receptor antagonists like this compound.

NK1 Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the NK1 receptor by measuring the displacement of a radiolabeled ligand.

References

- 1. Assay in Summary_ki [bindingdb.org]

- 2. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Role of N-Desmethyl Netupitant in Chemotherapy-Induced Nausea and Vomiting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. The neurokinin-1 (NK1) receptor antagonist Netupitant, in a fixed-dose combination with the 5-HT3 receptor antagonist Palonosetron (NEPA), has emerged as a highly effective therapeutic option for the prevention of both acute and delayed CINV. Upon administration, Netupitant is extensively metabolized into three major metabolites: N-Desmethyl Netupitant (M1), Netupitant N-oxide (M2), and Hydroxy-methyl Netupitant (M3).[1][2][3] All three metabolites are pharmacologically active and contribute to the overall antiemetic effect by binding to the NK1 receptor.[1][3]

This technical guide provides an in-depth analysis of the role of this compound (M1) in the management of CINV. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this active metabolite, including its pharmacological properties, relevant experimental protocols for its characterization, and its contribution to the therapeutic efficacy of Netupitant.

Core Pharmacology of this compound

This compound is a product of the hepatic metabolism of Netupitant, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6.[1][3] As an active metabolite, it shares the mechanism of action of the parent drug, acting as a selective antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1] By blocking the binding of substance P to the NK1 receptor in the central nervous system, this compound helps to inhibit the signaling pathways that trigger emesis.[3]

While all three major metabolites of Netupitant are pharmacologically active, preclinical studies have indicated differences in their potency. The M3 metabolite (Hydroxy-methyl Netupitant) has been shown to have a pharmacological potency similar to that of Netupitant, whereas the M1 (this compound) and M2 (Netupitant N-oxide) metabolites are less potent.[2][4] Despite its lower potency compared to the parent compound, the systemic exposure of this compound is significant, contributing to the sustained antiemetic effect of Netupitant.

Data Presentation: Pharmacokinetics of Netupitant and its Metabolites

The following tables summarize the key pharmacokinetic parameters of Netupitant and its major metabolites, including this compound (M1). This data is crucial for understanding the absorption, distribution, metabolism, and excretion profile of these compounds and their collective contribution to CINV prevention.

Table 1: Pharmacokinetic Parameters of Netupitant and its Major Metabolites in Humans

| Parameter | Netupitant | This compound (M1) | Netupitant N-oxide (M2) | Hydroxy-methyl Netupitant (M3) |

| Tmax (hours) | ~5 | - | - | - |

| Plasma Protein Binding | >99.5% | >97% | >97% | >97% |

| Metabolizing Enzymes | CYP3A4 (major), CYP2C9, CYP2D6 | - | - | - |

| Mean AUCinf (% of Netupitant) | 100% | 29% | 14% | 33% |

| Elimination Half-life (t½) (hours) | ~88 | - | - | - |

| Route of Elimination | Primarily fecal | Primarily fecal | Primarily fecal | Primarily fecal |

Data compiled from publicly available FDA and EMA reports and scientific literature.[3][5][6]

Experimental Protocols

The characterization of this compound and other NK1 receptor antagonists relies on a series of well-established in vitro and in vivo experimental protocols. These assays are essential for determining binding affinity, functional antagonism, and antiemetic efficacy.

In Vitro Assays

1. NK1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P or another suitable high-affinity radiolabeled NK1 receptor antagonist.

-

Protocol:

-

Prepare cell membrane homogenates from the NK1 receptor-expressing cell line.

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Data Analysis: Non-linear regression analysis of the competition binding data to determine the IC50, followed by calculation of the Ki.

2. Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of a test compound to inhibit the functional response (calcium release) induced by an NK1 receptor agonist (Substance P).

-

Cell Line: CHO or HEK293 cells stably expressing the human NK1 receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Substance P.

-

Protocol:

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound).

-

Stimulate the cells with a fixed concentration of Substance P.

-

Measure the resulting increase in intracellular calcium concentration using a luminometer or fluorescence plate reader.

-

-

Data Analysis: Determine the concentration-response curve for the antagonist's inhibition of the agonist-induced calcium signal to calculate the IC50 or pA2 value.

In Vivo Models of CINV

1. Ferret Model of Emesis

Ferrets are a standard animal model for studying CINV as they exhibit a vomiting reflex similar to humans.

-

Emetogen: Cisplatin or other chemotherapeutic agents.

-

Protocol:

-

Acclimatize ferrets to the experimental conditions.

-

Administer the test compound (e.g., this compound) orally or via injection prior to the administration of the emetogen.

-

Administer a high dose of cisplatin to induce emesis.

-

Observe and record the number of retches and vomits over a defined period (acute and delayed phases).

-

-

Data Analysis: Compare the number of emetic episodes in the treated group to a vehicle-treated control group to determine the antiemetic efficacy.

2. Rat Pica Model

Rats do not vomit, but they exhibit pica behavior (ingestion of non-nutritive substances like kaolin) in response to emetic stimuli, which is used as a surrogate marker for nausea.

-

Emetogen: Cisplatin or other emetic agents.

-

Protocol:

-

House rats individually with access to food, water, and kaolin.

-

Administer the test compound (e.g., this compound) prior to the administration of the emetogen.

-

Measure the daily consumption of kaolin.

-

-

Data Analysis: Compare the amount of kaolin consumed by the treated group to a vehicle-treated control group. A reduction in kaolin intake indicates a reduction in nausea-like behavior.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in CINV and a typical experimental workflow for characterizing an NK1 receptor antagonist like this compound.

Conclusion

This compound (M1) is a significant and pharmacologically active metabolite of Netupitant that plays a contributory role in the prevention of chemotherapy-induced nausea and vomiting. Although preclinical data suggest it is less potent than the parent compound and the M3 metabolite, its substantial systemic exposure ensures its contribution to the overall and sustained antiemetic efficacy of Netupitant. A thorough understanding of the pharmacology of this compound, alongside the other active metabolites, is essential for a complete picture of the therapeutic profile of Netupitant in the management of CINV. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel NK1 receptor antagonists and their metabolites in the field of oncology supportive care.

References

- 1. Netupitant - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

N-Desmethyl Netupitant: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Netupitant, designated as M1, is a principal active metabolite of Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] Netupitant is a key component of antiemetic therapies used to prevent chemotherapy-induced nausea and vomiting (CINV).[3] Understanding the biological profile of its major metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and safety. This technical guide provides a detailed overview of the biological activity of this compound, including its metabolic generation, mechanism of action, and relevant experimental protocols for its characterization.

Metabolism of Netupitant to this compound

Netupitant undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6.[1][2][4] This metabolic process yields three major pharmacologically active metabolites: this compound (M1), Netupitant N-oxide (M2), and Hydroxy-methyl Netupitant (M3).[1][2][5] this compound is formed through the removal of a methyl group from the parent molecule.

Below is a diagram illustrating the metabolic pathway of Netupitant.

Biological Activity and Mechanism of Action

This compound (M1) contributes to the overall pharmacological effect of Netupitant by acting as a selective antagonist of the NK1 receptor, also known as the substance P receptor.[1][2] The NK1 receptor is a G-protein coupled receptor that, when activated by its endogenous ligand substance P, plays a critical role in the emetic reflex.[3] By binding to and blocking the NK1 receptor, this compound prevents substance P from initiating the signaling cascade that leads to nausea and vomiting.

Quantitative Pharmacological Data

For comparative purposes, the following table summarizes the known quantitative data for the parent compound, Netupitant.

| Compound | Parameter | Value | Cell Line | Reference |

| Netupitant | Ki | 0.95 nM | CHO cells expressing hNK1 | [6][7] |

| Netupitant | pKi | 9.0 | Human NK1 Receptor | [7] |

| Netupitant | pKB | 8.87 | CHO NK1 cells | [7] |

The following table details the pharmacokinetic parameters of Netupitant's major metabolites relative to the parent drug.

| Metabolite | Mean Cmax (% of Netupitant) | Mean AUC (% of Netupitant) | Plasma Protein Binding | Reference |

| This compound (M1) | 11% | 29% | >97% | [5][8] |

| Netupitant N-oxide (M2) | 47% | 14% | >97% | [5][8] |

| Hydroxy-methyl Netupitant (M3) | 16% | 33% | >97% | [5][8] |

Experimental Protocols

The characterization of the biological activity of this compound would involve standard in vitro assays for NK1 receptor antagonists. The following are detailed methodologies for key experiments.

NK1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is designed to determine the binding affinity (Ki) of a test compound, such as this compound, to the NK1 receptor.

Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.

Materials:

-

Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [¹²⁵I]-Substance P.

-

Unlabeled Ligand (for non-specific binding): Substance P or a known high-affinity NK1 antagonist (e.g., Aprepitant).

-

Test Compound: this compound.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the human NK1 receptor.

-

Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a storage buffer. Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-Substance P, and varying concentrations of this compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled Substance P.

-

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The workflow for a competitive radioligand binding assay is illustrated below.

Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to inhibit the functional response (calcium release) induced by an agonist (Substance P) in cells expressing the NK1 receptor.

Objective: To determine the functional potency (IC50 or pKB) of this compound as an NK1 receptor antagonist.

Materials:

-

A cell line expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).

-

Agonist: Substance P.

-

Antagonist: this compound.

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader or a flow cytometer capable of measuring intracellular calcium.

Procedure:

-

Cell Preparation:

-

Plate the NK1 receptor-expressing cells in a 96-well plate and culture until they form a confluent monolayer.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time at 37°C.

-

-

Antagonist Incubation:

-

Wash the cells to remove excess dye and then incubate with varying concentrations of this compound.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of Substance P into each well to stimulate the NK1 receptors.

-

Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the antagonist.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Determine the IC50 value, the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.

-

The signaling pathway and experimental workflow for a calcium flux assay are depicted below.

Conclusion

This compound is a pharmacologically active metabolite of Netupitant that contributes to the drug's antiemetic properties through its action as an NK1 receptor antagonist. While it is known to be less potent than its parent compound, its sustained presence in the circulation following Netupitant administration suggests it plays a role in the overall therapeutic effect. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of its biological activity, which is essential for a complete understanding of the pharmacology of Netupitant. Further studies to precisely quantify the binding affinity and functional potency of this compound would be valuable for the drug development community.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro and in vivo pharmacological characterization of Pronetupitant, a prodrug of the neurokinin 1 receptor antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Netupitant | Neurokinin receptor | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of N-Desmethyl Netupitant

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Netupitant, also known as M1, is the primary active metabolite of Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It is an essential resource for researchers and professionals in drug development, offering detailed insights into the metabolic pathway of Netupitant and the characterization of its key metabolite. This document outlines the biotransformation of Netupitant, the pharmacological activity of this compound, and the analytical methods for its detection and quantification, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction: The Emergence of this compound

Netupitant is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), functioning as a highly selective antagonist of the NK1 receptor.[1] Its efficacy is attributed to the blockade of substance P, a key neurotransmitter in the emetic pathway.[2] Upon administration, Netupitant undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP2C9 and CYP2D6.[3][4] This metabolic process yields three principal pharmacologically active metabolites: this compound (M1), Netupitant N-oxide (M2), and Hydroxymethyl Netupitant (M3).[4] this compound is a significant circulating metabolite and contributes to the overall pharmacological effect of the parent drug.

Discovery and Synthesis

Discovery through Metabolic Studies

The discovery of this compound was a direct result of comprehensive in vivo and in vitro metabolism studies of Netupitant. These studies aimed to elucidate the biotransformation pathways of the parent drug and identify any active metabolites. It was determined that N-demethylation of the piperazine moiety of Netupitant leads to the formation of this compound (M1).[3][4]

Synthesis

While this compound is primarily formed through metabolism, laboratory synthesis is crucial for producing reference standards for analytical and pharmacological studies.

Metabolic Synthesis (In Vivo): The primary route to this compound is the hepatic metabolism of Netupitant, as illustrated in the metabolic pathway diagram below.

Electrochemical Synthesis: An alternative approach to mimic the oxidative metabolism of Netupitant and generate its metabolites, including this compound, involves electrochemistry coupled with mass spectrometry (EC/MS). This technique can simulate phase I metabolic reactions, such as N-dealkylation, by applying a specific electric potential to a solution of the parent drug.[5]

Pharmacological Profile

This compound, like its parent compound, is a selective antagonist of the NK1 receptor.[4] Preclinical studies have indicated that while it is pharmacologically active, its potency is lower than that of Netupitant.[6]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Netupitant and provides a qualitative comparison for its metabolites.

| Compound | Parameter | Value | Species | Reference |

| Netupitant | NK1 Receptor Binding Affinity (Ki) | 0.95 nM | Human (in CHO cells) | [7] |

| NK1 Receptor Antagonist Activity (pKB) | 8.87 | Human (in CHO cells) | [7] | |

| NK2 Receptor Binding Affinity (pKi) | 5.8 | Human | [7] | |

| NK3 Receptor Binding Affinity (pKi) | 5.8 | Human | [7] | |

| This compound (M1) | Pharmacological Potency vs. Netupitant | Lower | - | [6] |

| Netupitant N-oxide (M2) | Pharmacological Potency vs. Netupitant | Lower | - | [6] |

| Hydroxymethyl Netupitant (M3) | Pharmacological Potency vs. Netupitant | Similar | - | [6] |

Pharmacokinetics

Pharmacokinetic studies have been essential in understanding the contribution of this compound to the overall clinical effect of Netupitant.

| Parameter | Netupitant | This compound (M1) | Reference |

| Plasma Protein Binding | >99.5% | >97% | [8][9] |

| Elimination Half-life (t½) | ~88 hours | - | [2] |

Experimental Protocols

NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human NK1 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

-

Binding Reaction: A mixture containing the cell membranes, a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the test compound (Netupitant or this compound) is incubated.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound at the NK1 receptor.

Methodology:

-

Cell Culture and Loading: CHO cells expressing the human NK1 receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

Agonist Stimulation: The NK1 receptor agonist, Substance P, is added to the wells to stimulate an increase in intracellular calcium.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The ability of the test compound to inhibit the Substance P-induced calcium mobilization is quantified, and the antagonist potency is expressed as the pKB value.

Bioanalytical Method for Plasma Quantification

Objective: To simultaneously quantify Netupitant and its metabolites in human plasma.

Methodology:

-

Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent (e.g., acetonitrile).[10] This is followed by liquid-liquid extraction to isolate the analytes.[11] An internal standard is added prior to extraction for accurate quantification.

-

Chromatographic Separation: The extracted analytes are separated using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[11]

-

Mass Spectrometric Detection: The separated compounds are detected and quantified using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[11] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Data Analysis: A calibration curve is constructed by analyzing samples with known concentrations of the analytes. The concentrations in the unknown samples are then determined from this curve.

Visualizations

Caption: Metabolic pathway of Netupitant to its major active metabolites.

Caption: Mechanism of action of this compound at the NK1 receptor.

Caption: Workflow for the bioanalysis of this compound in plasma.

Conclusion

This compound is a key active metabolite of Netupitant that plays a role in the overall therapeutic effect of the drug. Its discovery through metabolic profiling and subsequent pharmacological characterization have been crucial for a complete understanding of Netupitant's mechanism of action and clinical pharmacology. This technical guide provides a foundational understanding for researchers and drug development professionals, summarizing the current knowledge on this compound and providing detailed methodologies for its study. Further research to obtain more precise quantitative pharmacological data for this compound will be beneficial for refining pharmacokinetic-pharmacodynamic models.

References

- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Netupitant - Wikipedia [en.wikipedia.org]

- 3. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Simulation of the oxidative metabolization pattern of netupitant, an NK1 receptor antagonist, by electrochemistry coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Transformation of Netupitant: A Deep Dive into its N-Desmethylation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, is a cornerstone in the prevention of chemotherapy-induced nausea and vomiting (CINV). Its efficacy is intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its extensive in vivo metabolism. This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of N-desmethyl Netupitant (M1), a major pharmacologically active metabolite. We will delve into the enzymatic machinery responsible for this transformation, present key pharmacokinetic data, outline relevant experimental methodologies, and visualize the metabolic and experimental workflows.

The Metabolic Fate of Netupitant: N-Demethylation as a Key Pathway

Following oral administration, Netupitant undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] In vitro studies have identified CYP3A4 as the principal enzyme responsible for the biotransformation of Netupitant, with minor contributions from CYP2C9 and CYP2D6.[3] This metabolic process yields three main active metabolites: this compound (M1), Netupitant N-oxide (M2), and a hydroxymethyl derivative (M3).[3]

The formation of this compound (M1) occurs through an N-demethylation reaction, a common metabolic pathway for drugs containing N-methyl groups. This reaction involves the enzymatic removal of a methyl group from a nitrogen atom within the Netupitant molecule.

Quantitative Analysis of Netupitant and its Metabolites

In vivo pharmacokinetic studies in humans have provided valuable quantitative data on the systemic exposure of Netupitant and its primary metabolites. Following a single oral dose of [14C]-Netupitant, the parent drug and its metabolites can be quantified in plasma. The tables below summarize the key pharmacokinetic parameters.

Table 1: In Vivo Pharmacokinetic Parameters of Netupitant and its Major Metabolites following a Single Oral Dose

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Netupitant | 498 | 5.0 | 23690 | 88 |

| This compound (M1) | 54.8 | 17-32 | 6870 | - |

| Netupitant N-oxide (M2) | 234 | 5.0 | 3317 | - |

| Hydroxymethyl Netupitant (M3) | 79.7 | 17-32 | 7818 | - |

Data represents mean values from clinical studies. Tmax for metabolites is presented as a range.

Table 2: Relative Systemic Exposure of Netupitant Metabolites

| Metabolite | Mean AUC Relative to Netupitant (%) |

| This compound (M1) | 29% |

| Netupitant N-oxide (M2) | 14% |

| Hydroxymethyl Netupitant (M3) | 33% |

These data highlight that while this compound (M1) is a significant metabolite, the hydroxymethyl derivative (M3) shows the highest systemic exposure among the metabolites. All three major metabolites have been shown to be pharmacologically active, binding to the NK1 receptor.[3]

Note: Despite extensive literature searches, specific in vitro enzyme kinetic parameters (Km and Vmax) for the formation of this compound from Netupitant by CYP3A4 are not publicly available.

Experimental Protocols for Studying Netupitant Metabolism

The investigation of Netupitant's metabolism to this compound involves a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This assay is crucial for identifying the enzymes responsible for a drug's metabolism and for determining the kinetic parameters of these reactions.

Objective: To determine the in vitro metabolism of Netupitant to this compound in human liver microsomes (HLMs) and to identify the contributing CYP enzymes.

Materials:

-

Netupitant

-

Human liver microsomes (pooled from multiple donors)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9, quinidine for CYP2D6)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes, and Netupitant at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow temperature equilibration.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations, add buffer instead of the NADPH system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining Netupitant and the formed this compound.

-

Enzyme Phenotyping (Inhibition Assay): To identify the specific CYP enzymes involved, perform incubations in the presence and absence of selective chemical inhibitors for the major CYP isoforms. A significant reduction in the formation of this compound in the presence of a specific inhibitor indicates the involvement of that enzyme.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

Objective: To develop and validate a method for the simultaneous quantification of Netupitant and this compound in in vitro incubation samples or in vivo plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically in the range of 5-20 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for Netupitant and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Netupitant Transition: m/z 579.3 -> 186.2 (example)

-

This compound Transition: m/z 565.3 -> 186.2 (example)

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity.

Sample Preparation:

-

In Vitro Samples: As described in the previous section, protein precipitation with a solvent like acetonitrile is a common method.

-

In Vivo Plasma Samples: Protein precipitation or liquid-liquid extraction can be used to remove proteins and other interfering substances from the plasma matrix.

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, and matrix effects.

Visualizing the Metabolic Pathway and Experimental Workflow

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz.

Caption: Metabolic pathway of Netupitant to this compound.

Caption: In Vitro Metabolism Experimental Workflow.

Conclusion

The in vivo metabolism of Netupitant to this compound is a critical determinant of its overall pharmacokinetic and pharmacodynamic profile. This transformation is primarily catalyzed by CYP3A4, underscoring the potential for drug-drug interactions with inhibitors or inducers of this enzyme. The quantitative data presented in this guide provide a clear picture of the systemic exposure of Netupitant and its major metabolites. The detailed experimental protocols offer a foundation for researchers seeking to investigate the metabolism of Netupitant or similar compounds. A thorough understanding of these metabolic pathways is essential for the safe and effective use of Netupitant in clinical practice and for the development of future antiemetic therapies.

References

- 1. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

An In-depth Technical Guide to N-Desmethyl Netupitant (CAS 290296-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Netupitant (CAS 290296-72-9) is the primary and pharmacologically active N-desmethyl metabolite of Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] As a key component in the metabolism of Netupitant, understanding the physicochemical and biological properties of this compound is crucial for a comprehensive evaluation of the parent drug's efficacy and safety profile. This technical guide provides a detailed overview of the known properties of this compound, including its chemical structure, physical characteristics, and biological activity. Furthermore, this guide outlines experimental protocols relevant to its study, including methods for receptor binding and bioanalytical quantification.

Chemical and Physical Properties

This compound is systematically named 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(piperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide.[3] It is a derivative of Netupitant where a methyl group has been removed from the piperazine ring. This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6.[1][2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 290296-72-9 | |

| Molecular Formula | C₂₉H₃₀F₆N₄O | |

| Molecular Weight | 564.57 g/mol | |

| IUPAC Name | 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(piperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide | [3] |

| Appearance | White to off-white solid | - |

| Storage Conditions | Store at refrigerator (2-8°C) for long-term storage. | - |

| Purity (by HPLC) | >98% | - |

Biological Activity and Pharmacology

Mechanism of Action

This compound, like its parent compound Netupitant, functions as a selective antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][2] The NK1 receptor is a G protein-coupled receptor that, upon binding its endogenous ligand substance P, is involved in the signaling pathways that mediate emesis (nausea and vomiting). By competitively binding to and blocking the NK1 receptor, this compound inhibits the physiological effects of substance P.[2]

Pharmacological Activity

This compound is one of the three major pharmacologically active metabolites of Netupitant, designated as M1.[1][2] Preclinical studies have indicated that while this compound (M1) and the N-oxide metabolite (M2) are pharmacologically active, their potency is lower than that of the parent drug, Netupitant. The hydroxymethyl derivative (M3) exhibits potency similar to Netupitant.[5] All three metabolites, including this compound, have been shown to bind to the NK1 receptor.[1] The high plasma protein binding of Netupitant (>99%) also extends to its principal metabolites, with this compound having a plasma protein binding of over 97%.[2][4]

Table 2: Biological Activity of this compound

| Parameter | Value | Reference(s) |

| Target | Neurokinin-1 (NK1) Receptor | [1] |

| Activity | Antagonist | [2] |

| Potency vs. Netupitant | Lower | [5] |

| Plasma Protein Binding | >97% | [4] |

Note: Specific Kᵢ or IC₅₀ values for this compound are not publicly available at this time.

Experimental Protocols

NK1 Receptor Binding Assay (General Protocol)

While a specific protocol for this compound is not detailed in the literature, a general competitive radioligand binding assay for determining the affinity of a test compound for the NK1 receptor can be adapted.[6][7]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the NK1 receptor.

Materials:

-

Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-Substance P or another suitable labeled NK1 receptor ligand.

-

Unlabeled Substance P (for determining non-specific binding).

-

This compound (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Prepare crude cell membranes from cultured cells overexpressing the human NK1 receptor.[6]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kₔ value, and varying concentrations of this compound.

-

Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Substance P).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot it against the concentration of this compound. Determine the IC₅₀ value and then calculate the Kᵢ value using the Cheng-Prusoff equation.[7]

Bioanalytical Method for Quantification in Plasma (LC-MS/MS)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Netupitant and its metabolites in biological matrices like plasma.[8]

Objective: To accurately measure the concentration of this compound in human plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS).

General Procedure:

-

Sample Preparation: Extract this compound and an internal standard from the plasma matrix. This can be achieved through protein precipitation or liquid-liquid extraction.[8][9]

-

Chromatographic Separation: Separate the analyte from other plasma components on a suitable HPLC column (e.g., a C18 column). A specific mobile phase gradient is used to achieve optimal separation.[8]

-

Mass Spectrometric Detection: Ionize the analyte using an appropriate method (e.g., electrospray ionization) and detect it using multiple reaction monitoring (MRM) on the tandem mass spectrometer. The precursor and product ion transitions are specific to this compound.

-

Quantification: Generate a calibration curve using known concentrations of this compound and use it to determine the concentration in the unknown plasma samples.

Method Validation: The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[9]

Visualizations

Metabolic Pathway of Netupitant

The following diagram illustrates the primary metabolic conversion of Netupitant to its major metabolites, including this compound.

NK1 Receptor Antagonism Workflow

This diagram outlines the logical workflow of how this compound exerts its therapeutic effect.

Conclusion

This compound is a significant, pharmacologically active metabolite of Netupitant that contributes to the overall therapeutic effect of the parent drug through its antagonist activity at the NK1 receptor. While its potency is noted to be less than that of Netupitant, its presence and activity are important considerations in pharmacokinetic and pharmacodynamic modeling. Further research to quantify its binding affinity and to detail specific in vitro and in vivo functional assays would provide a more complete understanding of its pharmacological profile. The experimental frameworks provided herein offer a starting point for such investigations.

References

- 1. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Netupitant - Wikipedia [en.wikipedia.org]

- 3. This compound [artisbiotech.com]

- 4. Netupitant/Palonosetron Monograph for Professionals - Drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

N-Desmethyl Netupitant chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Netupitant, also known as M1, is the primary and pharmacologically active metabolite of Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] Netupitant, in a fixed-dose combination with the 5-HT3 receptor antagonist palonosetron, is utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV). Understanding the chemical structure and properties of its major metabolites, such as this compound, is crucial for a comprehensive assessment of the parent drug's overall efficacy, safety profile, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the available information on the chemical structure and properties of this compound.

Chemical Structure and Identification

This compound is formed by the demethylation of the piperazine nitrogen of the parent drug, Netupitant.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(piperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide | [2] |

| CAS Number | 290296-72-9 | [2] |

| Molecular Formula | C₂₉H₃₀F₆N₄O | [2] |

| Molecular Weight | 564.58 g/mol | [3] |

| Synonyms | This compound, Netupitant metabolite M1 | [4] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | Data not available | |

| pKa | Data not available | |

| LogP | Data not available | |

| Solubility | Data not available | |

| Appearance | Assumed to be a solid, based on the parent compound. |

Metabolism and Pharmacokinetics

This compound is a significant metabolite of Netupitant. The metabolic pathway primarily involves cytochrome P450 enzymes.

Metabolic Pathway

Netupitant undergoes extensive metabolism in the liver, with N-demethylation being one of the major routes.

Metabolic conversion of Netupitant to this compound.

Netupitant is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6, to form this compound (M1).[1] This metabolite is pharmacologically active and has been shown to bind to the NK1 receptor.[1]

Pharmacology

As an active metabolite, this compound contributes to the overall pharmacological effect of the parent drug, Netupitant.

Mechanism of Action

Similar to Netupitant, this compound is a selective antagonist of the human substance P/neurokinin 1 (NK1) receptor. By blocking this receptor, it inhibits the binding of substance P, a key neurotransmitter involved in the emetic reflex.

Inhibition of the NK1 receptor signaling pathway by this compound.

Binding Affinity

Quantitative data on the binding affinity (e.g., Ki or IC50 values) of this compound to the NK1 receptor are not currently available in peer-reviewed literature. This information is essential for a direct comparison of its potency relative to the parent compound, Netupitant.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available. The following sections outline general methodologies that could be adapted for these purposes.

Synthesis

A potential synthetic route to this compound would likely involve similar chemistry to the synthesis of Netupitant, with the key difference being the use of a piperazine derivative that is not methylated on the distal nitrogen.

A generalized workflow for the synthesis and purification of this compound.

Analytical Methods

The quantification of this compound in biological matrices would typically be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Table 3: General Parameters for LC-MS/MS Analysis

| Parameter | Description |

| Sample Preparation | Protein precipitation or solid-phase extraction of plasma samples. |

| Chromatography | Reversed-phase HPLC or UHPLC with a C18 column. |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). |

| Ionization | Electrospray ionization (ESI) in positive ion mode. |

| Mass Spectrometry | Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined. |

Conclusion and Future Directions

This compound is a key active metabolite of Netupitant, contributing to its antiemetic effects through the blockade of NK1 receptors. While its chemical identity and metabolic origin are well-established, there is a significant lack of publicly available data regarding its specific physicochemical properties, a detailed synthetic protocol, and quantitative pharmacological parameters such as its binding affinity to the NK1 receptor. Further research is warranted to fully characterize this important metabolite, which would provide a more complete understanding of the clinical pharmacology of Netupitant and could aid in the development of future antiemetic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - CAS - 290296-72-9 | Axios Research [axios-research.com]

- 3. Netupitant | neurokinin 1 (NK1) receptor antagonist | CAS 290297-26-6 | CID-6451149; AGE-94200; Ro 67-3189| antiemetic activity | InvivoChem [invivochem.com]

- 4. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]

Unveiling the Pharmacological Profile of Netupitant's Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netupitant, a highly selective neurokinin-1 (NK1) receptor antagonist, is a cornerstone in the prevention of chemotherapy-induced nausea and vomiting (CINV). Its clinical efficacy is not solely attributable to the parent compound; its three major metabolites—M1 (desmethyl-netupitant), M2 (netupitant N-oxide), and M3 (hydroxy-netupitant)—are also pharmacologically active, contributing to the overall therapeutic effect.[1][2] This technical guide provides an in-depth analysis of the pharmacological profile of these metabolites, offering a valuable resource for researchers and drug development professionals.

Metabolism and Pharmacokinetics of Netupitant and its Metabolites

Netupitant undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP2C9 and CYP2D6.[1][3] This process yields three principal active metabolites:

-

M1 (Desmethyl-netupitant)

-

M2 (Netupitant N-oxide)

-

M3 (Hydroxy-netupitant)

These metabolites are readily detectable in plasma within one hour of Netupitant administration.[2] The primary route of elimination for Netupitant and its metabolites is through hepatic/biliary excretion.[3]

Plasma Concentrations and Exposure

The three major metabolites of Netupitant account for a significant portion of the total circulating drug exposure. The metabolite-to-parent drug exposure ratios are approximately 29% for M1, 14% for M2, and 33% for M3.[1] The table below summarizes key pharmacokinetic parameters for Netupitant and its metabolites.

| Parameter | Netupitant | Metabolite M1 | Metabolite M2 | Metabolite M3 |

| Tmax (hours) | ~5 | 10.00 | 2.00 | 24.00 |

| Half-life (t½) (hours) | ~80 | 64.77 | 17.10 | 41.49 |

| Plasma Protein Binding | >99.5% | >97% | >97% | >97% |

Data compiled from multiple sources. Note: Specific quantitative values for all parameters may not be publicly available.

Plasma Protein Binding

Netupitant and its three main metabolites are highly bound to plasma proteins. The parent drug exhibits plasma protein binding greater than 99.5%, while the metabolites (M1, M2, and M3) show binding greater than 97%.[1] This high degree of protein binding influences the distribution and clearance of the compounds.

Neurokinin-1 (NK1) Receptor Activity

Netupitant and its metabolites exert their antiemetic effects by antagonizing the NK1 receptor, thereby blocking the action of Substance P, a key neurotransmitter involved in the emetic reflex.

NK1 Receptor Affinity and Potency

Netupitant is a potent and highly selective NK1 receptor antagonist with a reported pKB value of 8.87 in CHO NK1 cells. All three major metabolites—M1, M2, and M3—are also pharmacologically active and bind to the NK1 receptor.[1] Preclinical data indicate that the pharmacological potency of M3 is similar to that of the parent drug, Netupitant, while the potencies of M1 and M2 are lower.[2] Specific quantitative binding affinities (e.g., Ki or IC50 values) for the individual metabolites are not publicly available and are likely proprietary information of the manufacturer (Helsinn).[2]

| Compound | NK1 Receptor Activity |

| Netupitant | Potent and selective antagonist (pKB = 8.87) |

| Metabolite M1 | Pharmacologically active; potency is lower than Netupitant |

| Metabolite M2 | Pharmacologically active; potency is lower than Netupitant |

| Metabolite M3 | Pharmacologically active; potency is similar to Netupitant |

Information based on available preclinical data. Specific binding affinity values for metabolites are not publicly available.

Experimental Protocols

Determination of Plasma Concentration

The plasma concentrations of Netupitant and its metabolites (M1, M2, and M3) are determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3]

General Workflow:

-

Sample Collection: Blood samples are collected at predetermined time points following drug administration.

-

Plasma Separation: Plasma is isolated from whole blood by centrifugation.

-

Sample Preparation: Plasma samples undergo protein precipitation or solid-phase extraction to remove interfering substances and isolate the analytes of interest.

-

LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography system coupled with a tandem mass spectrometer. The compounds are separated based on their physicochemical properties and then detected and quantified based on their mass-to-charge ratio.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).[3]

Determination of Plasma Protein Binding

The extent of plasma protein binding is a critical parameter in drug development. The most common and accepted methods are equilibrium dialysis and ultrafiltration.

Equilibrium Dialysis Protocol Outline:

-

A semipermeable membrane separates a chamber containing plasma with the test compound from a protein-free buffer chamber.

-

The system is incubated at physiological temperature (37°C) to allow the unbound drug to reach equilibrium across the membrane.

-

Following incubation, aliquots are taken from both chambers.

-

The concentration of the test compound in each aliquot is quantified by LC-MS/MS.

-

The percentage of bound drug is calculated from the difference in concentrations between the plasma and buffer chambers.

Ultrafiltration Protocol Outline:

-

Plasma containing the test compound is placed in a device with a size-exclusion membrane.

-

The device is centrifuged, forcing the unbound drug through the membrane into a collection chamber.

-

The concentrations of the drug in the initial plasma and the ultrafiltrate are determined by LC-MS/MS.

-

The percentage of bound drug is calculated based on the concentration difference.

Determination of NK1 Receptor Binding Affinity

Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor.

General Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the human NK1 receptor are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NK1 receptor (e.g., [3H]-Substance P) and varying concentrations of the test compound (Netupitant or its metabolites).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Metabolic Pathway of Netupitant

Caption: Metabolic conversion of Netupitant to its active metabolites.

Experimental Workflow for Pharmacological Characterization

Caption: Workflow for characterizing Netupitant and its metabolites.

NK1 Receptor Signaling Pathway

References

- 1. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyl Netupitant: A Technical Overview of its Interaction with the NK1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netupitant is a highly potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] It is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), targeting the substance P-mediated pathways associated with emesis.[2][3] Upon administration, netupitant is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C9 and CYP2D6.[4][5] This metabolic process yields several metabolites, including the pharmacologically active N-desmethyl netupitant, also known as M1.[3][4][5] This technical guide provides an in-depth analysis of the binding affinity of this compound to the NK1 receptor, alongside detailed experimental protocols and relevant signaling pathways.

Data Presentation: NK1 Receptor Binding Affinity

| Compound | Receptor | Cell Line | Ki (nM) | pKi | Reference |

| Netupitant | Human NK1 | CHO | 0.95 | 9.0 | [8] |

| This compound (M1) | Human NK1 | - | Not Available | Not Available | [6][7] |

Experimental Protocols: Determining NK1 Receptor Binding Affinity

The binding affinity of compounds to the NK1 receptor is typically determined using competitive radioligand binding assays.[9] This methodology is considered the gold standard for quantifying ligand-receptor interactions due to its sensitivity and robustness.

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from a stable cell line overexpressing the recombinant human NK1 receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells).

-

Radioligand: A high-affinity radiolabeled NK1 receptor ligand, such as [3H]-Substance P or [125I]-Substance P.

-

Test Compound: this compound.

-

Reference Compound: Unlabeled netupitant or another known high-affinity NK1 receptor antagonist (e.g., aprepitant).

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand via vacuum filtration.

-

Filters: Glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Workflow for Competitive Radioligand Binding Assay:

References

- 1. researchgate.net [researchgate.net]

- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Netupitant - Wikipedia [en.wikipedia.org]

- 6. tga.gov.au [tga.gov.au]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Drug–drug interaction profile of components of a fixed combination of netupitant and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of N-Desmethyl Netupitant in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-Desmethyl Netupitant, a primary metabolite of the antiemetic drug Netupitant.[1][2][3] A thorough review of publicly available scientific literature reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. This document serves as a comprehensive resource for researchers aiming to determine these crucial physicochemical parameters. It provides detailed, state-of-the-art experimental protocols for both thermodynamic and kinetic solubility determination. Furthermore, it presents a standardized format for data presentation and includes a visual workflow to guide the experimental process, ensuring data accuracy and reproducibility, which are critical during drug discovery and development.

Introduction

This compound is a pharmacologically active metabolite of Netupitant, a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2] Understanding the solubility of this metabolite in various organic solvents is fundamental for a range of applications in drug development, including:

-

Preformulation Studies: Selecting appropriate solvent systems for formulation development.

-

Analytical Method Development: Establishing optimal conditions for chromatographic separation and analysis.

-

In Vitro Assay Design: Ensuring the compound remains in solution during biological screening to produce reliable data.[4][5]

-

Crystallization and Polymorph Screening: Identifying suitable solvents for producing different solid-state forms.

Given the absence of published quantitative solubility data for this compound, this guide provides the necessary methodological framework for researchers to generate this data in their own laboratories.

Data Presentation: A Standardized Approach

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison and interpretation. The following table serves as a recommended template for reporting solubility results.

Note: The data presented in Table 1 is for illustrative purposes only and does not represent experimentally determined values.

Table 1: Representative Solubility Data of this compound at 25°C

| Solvent | Chemical Class | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | Alcohol (Polar Protic) | e.g., > 100 | e.g., > 0.177 | Thermodynamic |

| Ethanol | Alcohol (Polar Protic) | e.g., 50 - 100 | e.g., 0.088 - 0.177 | Thermodynamic |

| Isopropanol | Alcohol (Polar Protic) | e.g., 10 - 25 | e.g., 0.018 - 0.044 | Thermodynamic |

| Acetone | Ketone (Polar Aprotic) | e.g., > 100 | e.g., > 0.177 | Thermodynamic |

| Acetonitrile | Nitrile (Polar Aprotic) | e.g., 25 - 50 | e.g., 0.044 - 0.088 | Thermodynamic |

| Dichloromethane (DCM) | Halogenated | e.g., > 100 | e.g., > 0.177 | Thermodynamic |

| Ethyl Acetate | Ester | e.g., 10 - 25 | e.g., 0.018 - 0.044 | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar Aprotic) | e.g., > 200 | e.g., > 0.354 | Thermodynamic |

| Toluene | Aromatic Hydrocarbon | e.g., < 1 | e.g., < 0.002 | Thermodynamic |

| n-Heptane | Aliphatic Hydrocarbon | e.g., < 0.1 | e.g., < 0.0002 | Thermodynamic |

Molecular Formula of this compound: C₂₉H₃₀F₆N₄O; Molecular Weight: 564.57 g/mol

Experimental Protocols

Accurate solubility determination requires robust and well-defined experimental procedures. The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility and is highly recommended for generating reliable data.[6][7] Kinetic solubility assays are also valuable, particularly in high-throughput screening during early drug discovery.[8][9]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[7]

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to run preliminary tests to determine the minimum time required to reach a plateau in concentration.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a chemically compatible syringe filter. Filtration is a common and effective method.[5]

-